molecular formula C36H38O2 B3177245 (R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 1402852-05-4

(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B3177245
CAS No.: 1402852-05-4
M. Wt: 502.7 g/mol
InChI Key: RSHMDLJRFPHHRE-UHFFFAOYSA-N
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Description

®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-naphthol core with multiple methyl-substituted phenyl groups, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves multi-step organic reactions. One common method includes the coupling of 3,5-dimethylphenyl groups to a bi-naphthol core under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the optimal reaction conditions. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for the production of enantiomerically pure compounds.

Biology

The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions. It can be used in the design of inhibitors or activators for specific enzymes.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Its structural features could be optimized to develop new drugs with specific therapeutic targets.

Industry

In the industrial sector, ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chiral centers and phenyl groups allow it to form specific interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or structural modifications.

Comparison with Similar Compounds

Similar Compounds

    ®-1,1’-Bi-2-naphthol: A simpler analog with similar chiral properties but lacking the additional phenyl groups.

    ®-3,3’-Bis(4-methylphenyl)-1,1’-bi-2-naphthol: A related compound with methyl groups in different positions.

    ®-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-naphthol: A compound with a similar structure but without the octahydro modification.

Uniqueness

®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol stands out due to its octahydro modification, which imparts additional stability and unique reactivity. This makes it particularly valuable in applications requiring robust and versatile chiral ligands.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h13-20,37-38H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMDLJRFPHHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 2
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 3
Reactant of Route 3
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 4
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 5
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 6
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

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